molecular formula C16H23BrN2O2 B1452429 Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate CAS No. 865314-27-8

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Cat. No.: B1452429
CAS No.: 865314-27-8
M. Wt: 355.27 g/mol
InChI Key: OGPMLLFLZWGTPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O2 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with proteases, leading to the inhibition of protein degradation. Additionally, this compound can form non-covalent interactions with proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can either promote or inhibit cell growth . Furthermore, this compound can impact gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of specific genes . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors or histone-modifying enzymes . These interactions result in changes in chromatin structure and transcriptional activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either be excreted or further metabolized . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate (TB-BBP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TB-BBP is a piperazine derivative characterized by the presence of a tert-butyl group and a bromobenzyl moiety. Its chemical formula is C14H20BrN2O2, with a molecular weight of 316.23 g/mol. The compound's structure can be represented as follows:

C14H20BrN2O2\text{C}_{14}\text{H}_{20}\text{BrN}_2\text{O}_2

The biological activity of TB-BBP is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic system. Piperazine derivatives have been known to exhibit various effects on serotonin receptors, which are crucial in mood regulation and cognitive functions.

Serotonin Receptor Interaction

Research indicates that TB-BBP may function as a partial agonist at certain serotonin receptors, potentially influencing mood and cognitive processes. This is particularly relevant in the context of developing antidepressant therapies. The compound's ability to modulate serotonin transporters (SERT) and receptors (5-HT1A) suggests it could play a role in treating depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that TB-BBP exhibits significant activity against several cancer cell lines, indicating potential anticancer properties. For instance, it has shown cytotoxic effects in assays involving human pancreatic cancer cells, where it inhibited cell proliferation effectively.

Cell Line IC50 (µM) Activity
MiaPaCa215.4Moderate inhibition
BxPC322.8Significant cytotoxicity
PANC-118.5High selectivity

Neuroprotective Effects

Additionally, TB-BBP has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer’s disease.

Case Studies

  • Antidepressant Activity : A study focusing on the antidepressant potential of TB-BBP found that it increased serotonin levels in the brain while decreasing the activity of monoamine oxidase (MAO), an enzyme responsible for serotonin degradation. This dual action may contribute to its mood-enhancing effects.
  • Cancer Research : In a recent investigation into its anticancer properties, TB-BBP was shown to induce apoptosis in pancreatic cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate serves as a lead compound in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Biological Activities
Research indicates that compounds containing the piperazine moiety exhibit a wide spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Antiparasitic
  • Antihistamine
  • Antidepressant

These activities are often attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, which facilitate interactions with biological macromolecules .

Experimental Procedures

Synthesis and Characterization
The synthesis of this compound typically involves several steps:

  • Formation of the piperazine ring.
  • Introduction of the tert-butyl and bromobenzyl substituents.
  • Characterization through techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and LC-MS.

These methods ensure that the compound is synthesized with high purity and characterized accurately for further biological testing .

Anticancer Activity

A study evaluated the anticancer properties of various piperazine derivatives, including this compound. The results showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as a novel anticancer agent.

Antidepressant Effects

Another research project investigated the antidepressant-like effects of piperazine derivatives in animal models. This compound demonstrated notable improvements in depressive behaviors, indicating its role as a candidate for further development in treating mood disorders.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also relevant in industrial settings. Safety data sheets highlight the importance of understanding its hazards during handling, storage, and transportation due to its potential toxicity upon inhalation or skin contact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution (SN2 or SNAr mechanisms). Common nucleophiles include amines, azides, and thiols.

Reaction TypeReagents/ConditionsProductYieldSource
Azide SubstitutionNaN₃, DMF, 25°C, 16 hTert-butyl 4-(3-azidobenzyl)piperazine-1-carboxylate~85%
AminationPrimary amine, Pd catalysis, 80°CTert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate60–75%

Example Protocol (Azide Substitution):
A mixture of tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate (1 eq), sodium azide (2 eq), and DMF is stirred at room temperature under nitrogen for 16 hours. The product is isolated via extraction and purified by column chromatography .

Hydrolysis of the tert-Butyl Ester

The Boc group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine carboxylic acid.

ConditionsReagentsProductYieldSource
Acidic HydrolysisHCl (4M in dioxane), 0°C to rt4-(3-Bromobenzyl)piperazine-1-carboxylic acid92%
Basic HydrolysisNaOH (aq.), THF, reflux4-(3-Bromobenzyl)piperazine-1-carboxylate salt88%

Mechanistic Insight:
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Deprotection of the Piperazine Amine

The tert-butyl carbamate group is removed under strong acidic conditions to liberate the free piperazine amine, a critical step for further functionalization.

ConditionsReagentsProductYieldSource
Acidic DeprotectionTFA/DCM (1:1), 0°C to rt4-(3-Bromobenzyl)piperazine95%
HCl Deprotection4M HCl in dioxane, reflux4-(3-Bromobenzyl)piperazine hydrochloride90%

Applications:
The deprotected amine is used in synthesizing pharmacologically active derivatives, such as antipsychotics or antimicrobial agents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°CTert-butyl 4-(3-arylbenzyl)piperazine-1-carboxylate70–85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, 60°CTert-butyl 4-(3-alkynylbenzyl)piperazine-1-carboxylate65%

Key Considerations:

  • Reactions typically require anhydrous conditions and inert atmospheres .

  • The Boc group remains stable under these conditions.

Functionalization of the Piperazine Ring

The secondary amine on the piperazine ring undergoes alkylation or acylation when the Boc group is removed.

Reaction TypeReagents/ConditionsProductYieldSource
Reductive AminationAldehyde, NaBH₃CN, MeOHN-Alkylated piperazine derivative78%
AcylationAcetyl chloride, Et₃N, DCMN-Acetyl piperazine derivative82%

Stability Under Standard Conditions

The compound is stable at room temperature but sensitive to:

  • Strong acids/bases : Accelerate Boc deprotection or ester hydrolysis .

  • UV light : May cause degradation of the aromatic bromine bond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. A common method involves reacting tert-butyl piperazine-1-carboxylate with 3-bromobenzyl bromide/halide in polar aprotic solvents (e.g., 1,4-dioxane or DMF) under reflux (110°C) with a base like K₂CO₃ . For example:

  • Reaction conditions : 1,4-dioxane, K₂CO₃, 12–24 hours, 80–110°C.
  • Yield : 78–98% after purification via silica gel chromatography .

Key considerations :

  • Use of anhydrous conditions to prevent hydrolysis of the benzyl halide.
  • Monitoring reaction progress via TLC or LCMS to avoid over-substitution .
Reagent Role Typical Equivalents
3-Bromobenzyl bromideElectrophile1.0–1.2 eq
K₂CO₃Base2.0–3.0 eq
1,4-DioxaneSolvent10–20 mL/mmol

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm the piperazine backbone (δ ~3.4–3.6 ppm for N-CH₂ groups) and tert-butyl group (δ ~1.4 ppm). The 3-bromobenzyl substituent is identified via aromatic protons (δ ~7.2–7.5 ppm) and coupling patterns .
  • LCMS : Validates molecular weight (M+Na⁺ expected at ~409.2 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated in analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR or LCMS impurities) require:

  • Multi-technique validation : Cross-check NMR with HSQC/HMBC for carbon-proton correlations .
  • X-ray diffraction : For unambiguous confirmation of molecular geometry, as seen in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate studies .
  • Reaction optimization : Adjust stoichiometry (e.g., reduce benzyl halide equivalents to 1.05 eq) or use milder bases (e.g., NaHCO₃ instead of K₂CO₃) to minimize side products .

Q. What strategies enhance regioselectivity during functionalization of the piperazine ring?

The tert-butyl carbamate group acts as a directing/protecting group. Key approaches include:

  • Selective deprotection : Use TFA/CH₂Cl₂ to remove the Boc group, enabling substitution at the free NH site .
  • Temperature control : Lower temperatures (0–25°C) favor mono-substitution, while higher temps (80–110°C) promote di-substitution .
  • Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings at the bromobenzyl position without affecting the piperazine core .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be managed during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr, while non-polar solvents (toluene) favor elimination .
  • Additives : KI or tetrabutylammonium iodide (TBAI) enhance halide reactivity via the "halogen exchange" effect .
  • Kinetic vs. thermodynamic control : Shorter reaction times (2–6 hours) at lower temps (50°C) favor substitution; longer times (24+ hours) at higher temps (120°C) risk elimination .

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

  • Molecular docking : Screens interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock Vina .
  • DFT calculations : Models electron density for bromine substitution sites to prioritize synthetic routes .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability based on logP (<3.5 optimal) and PSA (~50 Ų) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed yields?

  • Re-examine purification : Low yields (e.g., <70%) may stem from silica gel adsorption; switch to reverse-phase HPLC or recrystallization (e.g., EtOAc/hexane) .
  • Byproduct identification : Use HRMS to detect dimers (M+ ~817.4 g/mol) or dehalogenated products (M-Br ~329.2 g/mol) .
  • Scale-up adjustments : Pilot reactions (1 mmol → 10 mmol) often require longer reaction times or increased solvent volumes .

Q. Applications in Drug Development

Q. What role does this compound play in designing enzyme inhibitors?

The 3-bromobenzyl group serves as a hydrophobic pharmacophore in inhibitors targeting:

  • Tyrosine kinases : The bromine atom enhances binding to ATP pockets via halogen bonding .
  • HIF prolyl-hydroxylases : Piperazine derivatives act as allosteric modulators, as seen in Izilendustat analogs .
  • Antimicrobial agents : The bromine substituent improves membrane permeability in Gram-negative bacteria .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Stoichiometric precision : Use calibrated syringes for liquid reagents (e.g., 3-bromobenzyl bromide) .
  • Inert atmosphere : Conduct Pd-catalyzed reactions under N₂/Ar to prevent catalyst oxidation .
  • Quality control : Validate intermediates via melting point, NMR, and LCMS before proceeding .

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMLLFLZWGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701797
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865314-27-8
Record name tert-Butyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-3-(bromomethyl)benzene (677 mg, 2.71 mmol) in THF (10 ml) was added triethylamine (380 μL, 2.71 mmol), followed by tert-butyl piperazine-1-carboxylate (504 mg, 2.71 mmol). The mixture was allowed to stir at RT for one hour. The solvent was evaporated and the residue was purified with a silica gel column eluting with 1:10 EtOAc/hexanes to give the title compound as an oil (888 mg, 2.49 mmol, 92%). [M+H] calc'd for C16H24BrN2O2, 355; found, 355.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 3-bromobenzyl bromide (6 g) and Boc-piperazine (4.06 g) in acetonitrile (30 mL) was treated with triethylamine (3.36 mL). The resulting mixture was heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture was treated with saturated sodium bicarbonate solution (20 mL), and then extracted with ethyl acetate (2×30 mL). The organic phases were combined, dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica (100 g) eluting with ethyl acetate/cyclohexane to give the title compound (6.95 g). LC/MS: m/z, 355, 357 (M+H), 2.40 min.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate
Tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

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